molecular formula C9H8ClF3OS B1526132 4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 1354950-66-5

4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene

Cat. No. B1526132
CAS RN: 1354950-66-5
M. Wt: 256.67 g/mol
InChI Key: NLKIAAIGKSLCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene, also known as CMFMSB, is a novel organosulfur compound with a wide range of potential applications in the field of chemical synthesis and research. This compound is of particular interest due to its unique combination of properties, including its low-toxicity, low-cost synthesis, and non-toxic nature. Additionally, the compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Methoxycarbonylation of Aryl Chlorides : A palladium-based catalyst system, utilizing bis(di-tert-butylphosphinomethyl)benzene, has shown effectiveness in the methoxycarbonylation of activated aryl chlorides. This process is crucial for the production of esters from less reactive compounds, demonstrating the versatility of aryl chlorides in chemical synthesis (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Organic Synthesis Enhancements

  • Glycosyl Triflates Generation : The combination of S-(4-methoxyphenyl) benzenethiosulfinate with trifluoromethanesulfonic anhydride forms a potent system for activating thioglycosides to generate glycosyl triflates. This reaction is crucial for the synthesis of glycosides, indicating the role of specific chemical structures in facilitating complex organic transformations (Crich & Smith, 2000).

Novel Synthesis Routes

  • Benzofurans and Benzothiophenes Synthesis : A new method for synthesizing 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes has been reported. These compounds are of interest for their potential applications in pharmaceuticals and materials science, showcasing the utility of trifluoromethylthio compounds in creating structurally diverse molecules (Sheng, Fan, & Wu, 2014).

properties

IUPAC Name

4-(chloromethyl)-1-methoxy-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3OS/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKIAAIGKSLCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
Reactant of Route 3
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
Reactant of Route 6
4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.